2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is an organoboron compound that features a boron atom within a dioxaborolane ring attached to an oxazole ring. This compound is of significant interest in organic chemistry due to its versatility in various synthetic applications, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to interact with alkylbenzenes and alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylation at the benzylic C-H bond of alkylbenzenes . It can also perform hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The borylation and hydroboration reactions it facilitates can lead to the formation of useful glycosyl donors and ligands , which can play roles in various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to be air-sensitive and hygroscopic , suggesting that it should be handled and stored carefully to maintain its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a reagent to borylate arenes This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions
Molecular Mechanism
It is known that this compound can participate in borylation reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole typically involves the reaction of oxazole derivatives with boronic acids or boronate esters. One common method is the palladium-catalyzed borylation of oxazole using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boron moiety to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or DMF.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Various boron-containing reduced products.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazole
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is unique due to its oxazole ring, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-11-5-6-12-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKMVKHEMZIBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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